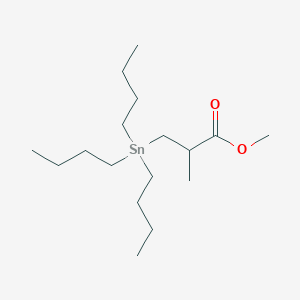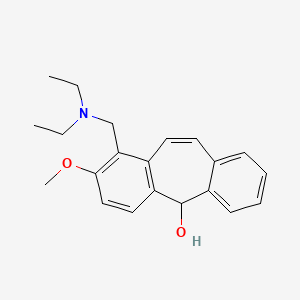![molecular formula C16H14BrN3OS B14649561 2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one CAS No. 52773-02-1](/img/structure/B14649561.png)
2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Méthodes De Préparation
The synthesis of 2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 4-bromoaniline with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with formaldehyde to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for further biological studies.
Industry: Its unique chemical structure makes it useful in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one include other thiazolidinone derivatives, such as:
2-(Thienothiazolylimino)-1,3-thiazolidin-4-one: Known for its enzyme inhibitory activity.
1,3-Thiazolidin-4-one: Exhibits a wide range of biological activities, including anticancer and antimicrobial properties.
Thiazolidine derivatives: These compounds share a similar core structure and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
52773-02-1 |
|---|---|
Formule moléculaire |
C16H14BrN3OS |
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
2-[(4-bromoanilino)methylimino]-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14BrN3OS/c17-12-6-8-13(9-7-12)18-11-19-16-20(15(21)10-22-16)14-4-2-1-3-5-14/h1-9,18H,10-11H2 |
Clé InChI |
MGSZXIROQXZMTQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=NCNC2=CC=C(C=C2)Br)S1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)
![Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate](/img/structure/B14649539.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)


![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)

